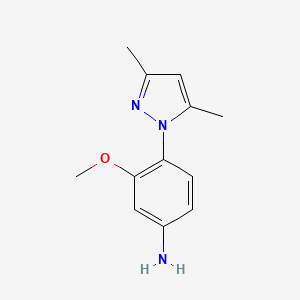

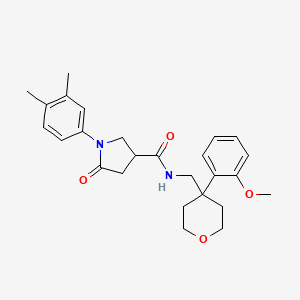

![molecular formula C20H15N3O B2624001 N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide CAS No. 364620-71-3](/img/structure/B2624001.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” is a benzimidazole derivative. Benzimidazole derivatives have been studied for their significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK) .

Synthesis Analysis

The synthesis of “this compound” involves the preparation of N-benzimidazol-2yl substituted benzamide analogues . The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The molecular structure of “this compound” was assessed through molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of GK protein .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of ortho-phenylenediamines with benzaldehydes .Scientific Research Applications

Antimicrobial and Antitubercular Agents

- N-benzimidazol-1-yl-methyl-benzamide derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal strains. These include Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The compounds were characterized using spectral and analytical techniques, highlighting their potential as effective antimicrobial compounds (Sethi, Arora, Saini, & Jain, 2016).

- Another application is in the treatment of tuberculosis. Substituted benzimidazoles have been evaluated for their anti-tubercular activity against various strains of mycobacterium species. This suggests their potential role in developing new anti-tubercular agents (Manivannan, Pharmaceutical, 2019).

Anticancer Research

- Compounds containing the benzimidazole moiety, such as N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline, have been studied for their anti-proliferative activity. These compounds, particularly DSTYR4, showed potent antiproliferative activity against cancer cell lines, including non-small cell lung cancer and human colorectal cancer. This research underscores the importance of small molecular weight ligands in experimental oncology (Chhajed, Gupta, Kshirsagar, Tomar, Mahapatra, & Sundararajan, 2020).

- Synthesized benzimidazole derivatives, like N-[2-(1H-benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, have demonstrated potential antitumor effects and excellent bioactivities, suggesting their application in cancer research (Bin, 2015).

Anti-inflammatory Applications

- Benzimidazole derivatives have also been tested for anti-inflammatory activity. In a study, these derivatives showed significant anti-inflammatory effects determined by the rat-paw-oedema method. This highlights their potential use as anti-inflammatory agents (Bhor & Sable, 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)19-22-17-11-4-5-12-18(17)23-19/h1-13H,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPPCWQBNXUGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)

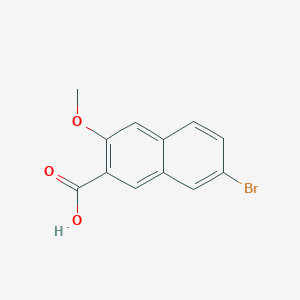

![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2623923.png)

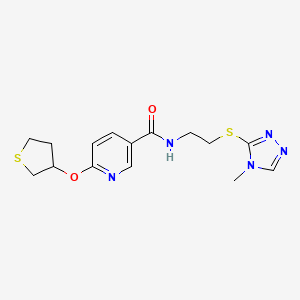

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2623927.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2623935.png)

![(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)

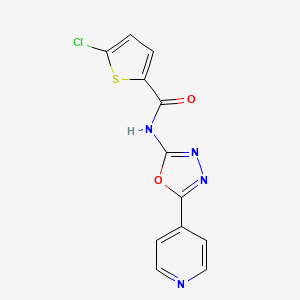

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)